Docosyl 2,3-bis(hexadecyloxy)propanoate
Description
Docosyl 2,3-bis(hexadecyloxy)propanoate (CAS: 64713-43-5) is a highly hydrophobic ester derivative of propanoic acid. Its structure consists of:
- A central propane backbone substituted with two hexadecyloxy (C16H33O-) groups at the 2- and 3-positions.
- A docosyl (C22H45-) ester group at the 1-position.
Key Physicochemical Properties (from ):
| Property | Value |
|---|---|
| Molecular Weight | 806.81 g/mol |
| Topological Polar Surface Area (PSA) | 44.8 Ų |
| XlogP (Hydrophobicity) | 24.2 |
| Rotatable Bonds | 52 |
The compound’s extreme hydrophobicity (XlogP = 24.2) suggests applications in lipid-based formulations, surfactants, or membrane-mimetic systems.
Properties
CAS No. |
64713-47-9 |
|---|---|
Molecular Formula |
C57H114O4 |
Molecular Weight |
863.5 g/mol |
IUPAC Name |
docosyl 2,3-dihexadecoxypropanoate |
InChI |
InChI=1S/C57H114O4/c1-4-7-10-13-16-19-22-25-28-29-30-31-32-33-36-39-42-45-48-51-54-61-57(58)56(60-53-50-47-44-41-38-35-27-24-21-18-15-12-9-6-3)55-59-52-49-46-43-40-37-34-26-23-20-17-14-11-8-5-2/h56H,4-55H2,1-3H3 |
InChI Key |
SWUUNYNJFWHIIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Docosyl 2,3-bis(hexadecyloxy)propanoate typically involves esterification reactions. One common method is the reaction between docosanol and 2,3-bis(hexadecyloxy)propanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality ester.
Chemical Reactions Analysis
Types of Reactions
Docosyl 2,3-bis(hexadecyloxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield docosanol and 2,3-bis(hexadecyloxy)propanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Docosanol and 2,3-bis(hexadecyloxy)propanoic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Docosyl 2,3-bis(hexadecyloxy)propanoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of Docosyl 2,3-bis(hexadecyloxy)propanoate involves its interaction with lipid membranes. The compound’s long hydrophobic chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Variation in Ester Alkyl Chain Length
Docosyl 2,3-bis(hexadecyloxy)propanoate belongs to a family of esters with the general formula 2,3-bis(hexadecyloxy)propanoate-R, where R is an alkyl group. Key analogs include:
| Compound Name | Ester Group (R) | CAS Number | Molecular Weight (g/mol) | XlogP | PSA (Ų) |
|---|---|---|---|---|---|
| This compound | C22H45- | 64713-43-5 | 806.81 | 24.2 | 44.8 |
| Nonadecyl 2,3-bis(hexadecyloxy)propanoate | C19H39- | Not provided | ~766.7* | ~23.0* | 44.8 |
| Octyl 2,3-bis(hexadecyloxy)propanoate | C8H17- | Not provided | ~618.7* | ~18.5* | 44.8 |
Notes:
- Key Trends: Longer ester chains (e.g., docosyl vs. octyl) increase molecular weight and hydrophobicity (higher XlogP). Polar surface area remains constant due to identical 2,3-bis(hexadecyloxy)propanoate backbone.
Ether vs. Ester Functional Groups
1,2-Dihexadecyl-rac-glycero-3-phospho-L-serine ():
- Shares the 2,3-bis(hexadecyloxy)propyl backbone but replaces the ester with a phosphate-L-serine group.
- Molecular Weight: ~834 g/mol (estimated).
- Functional Impact: Introduces a polar, zwitterionic head group, enabling mimicry of phospholipid membranes.
Phosphoric Acid, Mono[2,3-bis(hexadecyloxy)propyl]Mono(2,3-dihydroxypropyl) Ester (CAS: 98035-63-3, ):
- Combines the hydrophobic 2,3-bis(hexadecyloxy)propyl group with a dihydroxypropyl phosphate moiety.
- Molecular Weight: 695.00 g/mol.
- Functional Impact: Enhanced water solubility compared to docosyl ester, suitable for drug delivery or lipid bilayer studies.
Iodinated Precursor: (R)-1-(1-(Hexadecyloxy)-3-iodopropan-2-yloxy)hexadecane (Compound 25)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
